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This guide provides a comprehensive comparison of the synergistic anti-tumor effects of IMM-
01 (Timdarpacept), a novel SIRPa-Fc fusion protein, and tislelizumab, a humanized 1gG4 anti-
PD-1 monoclonal antibody. The combination of these two agents targets both the innate and
adaptive immune systems to elicit a potent anti-cancer response. This document summarizes
key preclinical and clinical data, outlines experimental methodologies, and visualizes the
underlying mechanisms of action.

Mechanism of Action: A Dual Approach to Cancer
Immunotherapy

The combination of IMM-01 and tislelizumab leverages a two-pronged attack on tumor cells by
modulating distinct but complementary immune checkpoints.

IMM-01 (Timdarpacept): Unleashing the Innate Immune System

IMM-01 is a recombinant SIRPa-Fc fusion protein designed to block the interaction between
CD47 and Signal-Regulatory Protein Alpha (SIRP0).[1][2] Many cancer cells overexpress
CD47, which acts as a "don't eat me" signal to macrophages by binding to SIRPa on their
surface. By blocking this interaction, IMM-01 promotes macrophage-mediated phagocytosis of
tumor cells (Antibody-Dependent Cellular Phagocytosis, ADCP).[1][2] Furthermore, preclinical
studies suggest that IMM-01-activated macrophages can present tumor antigens to T cells,
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effectively turning "cold" tumors into "hot" tumors and bridging the innate and adaptive immune
responses.[3] A key feature of IMM-01 is its weak binding to human erythrocytes, which is
intended to minimize the risk of hemolytic anemia, a common side effect of some CD47-
targeting agents.[4][5]

Tislelizumab: Reinvigorating the Adaptive Immune Response

Tislelizumab is an anti-PD-1 monoclonal antibody that blocks the interaction between the
programmed cell death protein 1 (PD-1) receptor on T cells and its ligands, PD-L1 and PD-L2,
which are often expressed on tumor cells.[4] This interaction serves as an immune checkpoint
that suppresses T-cell activity. By inhibiting the PD-1/PD-L1 pathway, tislelizumab restores the
ability of T cells to recognize and attack cancer cells. Tislelizumab was specifically engineered
to minimize binding to FcyR on macrophages, which may abrogate antibody-dependent
phagocytosis of T-cells and sustain the anti-tumor response.

Synergistic Effect

The combination of IMM-01 and tislelizumab is designed to create a synergistic anti-tumor
effect. IMM-01 enhances the phagocytosis of tumor cells by macrophages, leading to increased
antigen presentation. This, in turn, can prime and activate T cells. Tislelizumab then ensures
that these activated T cells can effectively kill tumor cells by preventing the PD-1/PD-L1-
mediated immune suppression.[3][4]

Preclinical Validation of Synergy

Preclinical studies have demonstrated the synergistic anti-tumor activity of combining a SIRPa-
Fc fusion protein (IMM-01) with an anti-PD-1/PD-L1 antibody.

In Vivo Tumor Models

In a CT26-hPDL1/hCD47 syngeneic tumor model using hPD-1/hSIRPa transgenic mice, the
combination of IMM-01 with a PD-1 or PD-L1 antibody resulted in significantly stronger anti-
tumor effects compared to either antibody alone.[1] Another study using an A20 lymphoma
model showed that the combination of a SIRPa-Fc fusion protein and an anti-PD-L1 mAb led to
a significant extension in median survival compared to either monotherapy.

Table 1: Preclinical In Vivo Efficacy of IMM-01 in Combination with PD-1/PD-L1 Blockade
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Tumor Model

Treatment Groups

Key Findings Reference

CT26-hPDL1/hCDA47
Syngeneic Model

IMM-01 + anti-PD-
1/PD-L1 mAb vs.

Monotherapies

Significantly stronger
anti-tumor effects with 1]
the combination

therapy.

A20 Lymphoma Model

SIRPa-Fc + anti-PD-
L1 mAb vs.

Monotherapies

Significantly extended
median survival with
the combination

therapy.

HL-60 Xenograft
Model

IMM-01 + anti-PD-
1/PD-L1 mAb vs.

Monotherapies

100% of mice
achieved complete
response with the

combination therapy.

Clinical Efficacy and Safety

The combination of IMM-01 and tislelizumab has been evaluated in several clinical trials,

demonstrating promising anti-tumor activity and a manageable safety profile in patients with

advanced solid tumors and lymphomas.

Phase 1b/2 Dose Escalation and Expansion Study

(IMM01-04)

This open-label, multicenter study evaluated the safety and preliminary efficacy of IMM-01 in

combination with tislelizumab in patients with advanced solid tumors and lymphomas.[6][7]

Table 2: Efficacy Results from the Phase 1b/2 Study in Advanced Solid Tumors
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) Objective Disease
Patient Number Treatmen Key
. Respons Control T Referenc
Populatio  of t Highlight
. . e Rate Rate e
n Patients Regimen s
(ORR) (DCR)
Advanced One
Solid heavily
Tumors pre-treated
IMM-01
(NSCLC, NSCLC
(2.0,15,0or 1 )
SCLC, ) patient
14 (dose 2.0 mg/kg Confirmed 3 Stable )
ESCC, ] ) ) resistant to
escalation QW) + Partial Disease ) ) [6][7]
CRC, o prior anti-
part) Tislelizuma  Response (SD)
HCC, PD-1
b (200mg (PR)
Melanoma, therapy
_ Q3W) .
Cervical achieved a
Carcinoma confirmed
) PR.

Table 3: Safety Profile from the Phase 1b/2 Study in Advanced Solid Tumors (Treatment-
Related Adverse Events - TRAES)
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Adverse Event Adverse Event
Frequency Frequency Reference
(Any Grade) (Grade 3-4)
) Lymphocyte
Anemia 85.7% 21.4% [6][7]
count decreased
Platelet count White blood cell
28.6% 14.3% [6][7]
decreased count decreased
] Platelet count
Asthenia 28.6% 14.3% [6][7]

decreased

Blood creatine
21.4% phosphokinase 7.1% [61[7]

MB increased

White blood cell

count decreased

Lymphocyte Blood pressure
21.4% , 7.1% [6][7]
count decreased increased

Infusion-related )
] 21.4% Anemia 7.1% [6][7]
reaction

Proteinuria 21.4%

No dose-limiting toxicities (DLTs) were observed up to 2mg/kg of IMM-01.[6][7]

Phase 2 Study in Classical Hodgkin Lymphoma (IMMO1-
04)

This open-label, multicenter Phase 2 study evaluated the efficacy and safety of IMM-01 in
combination with tislelizumab in patients with relapsed or refractory classical Hodgkin
lymphoma (cHL) who had failed prior anti-PD-1 treatment.[4][5]

Table 4: Efficacy Results from the Phase 2 Study in Relapsed/Refractory cHL
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. Objective = Complete Disease
Patient Number Treatmen
. Respons Respons Control Referenc
Populatio of t
. . e Rate e Rate Rate e
n Patients Regimen
(ORR) (CRR) (DCR)
IMM-01
Relapsed/
(2.0 mg/kg
Refractory
) 33 (as of QW) +
cHL (prior - 65.6% 18.8% 93.8% [4]
) Dec 2023) Tislelizuma
anti-PD-1
) b (200mg
failure)
Q3W)
IMM-01
Relapsed/
(2.0 mg/kg
Refractory
] 20 (as of QW) +
cHL (prior - 64.3% 2CRs 100% [5]
] Jul 2023) Tislelizuma
anti-PD-1
. b (200mg
failure)
Q3W)

Table 5: Safety Profile from the Phase 2 Study in Relapsed/Refractory cHL (Treatment-Related
Adverse Events - TRAES)
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Adverse Event  Frequency Adverse Event  Frequency
Reference
(Any Grade) (n=20) (Grade =3) (n=20)
Platelet count Lymphocyte
50.0% 30.0% [5]
decreased count decreased
Lymphocyte Platelet count
35.0% 10.0% [5]
count decreased decreased
] Neutrophil count
Anemia 30.0% 5.0% [5]
decreased
White blood cell White blood cell
30.0% 5.0% [5]
count decreased count decreased
Neutrophil count
25.0%
decreased
Gamma-glutamyl
transferase 20.0%
increased

The combination was reported to have a well-tolerated safety profile, with no reported

hemolytic anemia or hemolysis.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are summaries of the methodologies employed in the preclinical and clinical

evaluation of the IMM-01 and tislelizumab combination.

Preclinical In Vivo Tumor Models

e Animal Models: Syngeneic mouse models, such as BALB/c mice bearing A20 lymphoma

cells or transgenic mice with humanized PD-1 and SIRPa bearing CT26 tumors, were

utilized to evaluate the anti-tumor efficacy of the combination therapy.[1] Xenograft models

with human tumor cell lines in immunodeficient mice were also used to assess the activity of

IMM-01.[1][2]
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Tumor Implantation: Tumor cells were typically injected subcutaneously into the flanks of the

mice.

Treatment Administration: IMM-01 and the anti-PD-1/PD-L1 antibody were administered
intraperitoneally or intravenously at specified doses and schedules.

Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of
the study, tumors were excised and weighed. Survival of the animals was also monitored.

Clinical Study Design (IMM01-04)

Study Design: An open-label, multicenter, Phase 1b/2 dose-escalation and dose-expansion
study.[6][7]

Patient Population: Patients with advanced solid tumors or classical Hodgkin lymphoma who
have failed standard therapies.[4][5][6][7]

Dosing Regimen:

o Dose Escalation: IMM-01 administered intravenously once a week at escalating doses
(2.0, 1.5, 2.0 mg/kg) in combination with a fixed dose of tislelizumab (200 mg)
administered intravenously once every three weeks.[6][7]

o Dose Expansion: IMM-01 administered at the recommended Phase 2 dose (RP2D) of 2.0
mg/kg once a week with tislelizumab 200 mg once every three weeks.[4][5]

Efficacy Evaluation: Tumor responses were assessed according to RECIST v1.1 for solid
tumors and the Lugano 2014 criteria for lymphoma.[5]

Safety Evaluation: Adverse events were monitored and graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.[5]

Immune Monitoring Assays (General Methodologies)

While specific protocols for the IMM-01 and tislelizumab studies are not publicly available, the

following are standard methodologies for immune monitoring in such trials.

Flow Cytometry for Immune Cell Profiling:
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o Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole
blood using density gradient centrifugation. Tumor biopsies are mechanically and
enzymatically digested to obtain a single-cell suspension of tumor-infiltrating lymphocytes
(TILS).

o Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies
specific for various immune cell surface markers (e.g., CD3, CD4, CDS8 for T cells; CD19
for B cells; CD14, CD11b for monocytes/macrophages; CD56 for NK cells) and immune
checkpoint molecules (e.g., PD-1, CTLA-4, TIM-3). Intracellular staining can be performed
to detect cytokines (e.g., IFN-y, TNF-a) or transcription factors (e.g., FoxP3 for regulatory
T cells).

o Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify
the proportions and activation status of different immune cell populations.

e Multiplex Cytokine Analysis (e.g., Luminex Assay):
o Sample Collection: Serum or plasma is collected from peripheral blood.

o Assay Principle: This bead-based immunoassay allows for the simultaneous quantification
of multiple cytokines and chemokines in a small sample volume. Beads coated with
specific capture antibodies for different analytes are incubated with the sample. After
washing, a biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter
are added.

o Data Acquisition and Analysis: The beads are read on a specialized instrument that
identifies each bead and quantifies the PE signal, which is proportional to the amount of
the specific analyte.

Visualizing the Synergy
Signaling Pathway of IMM-01 and Tislelizumab
Combination Therapy

Caption: Dual blockade of CD47 and PD-1 by IMM-01 and tislelizumab promotes an anti-tumor
immune response.
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Experimental Workflow for Evaluating Synergistic
Efficacy

Preclinical Evaluation

Immune Profiling:
- Flow Cytometry (TILs)

Treatment Groups: - Cytokine Analysis
Syngeneic/Xenograft - Vehicle ~
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Caption: Workflow for preclinical and clinical validation of IMM-01 and tislelizumab synergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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